molecular formula C16H17NO2S B2398968 N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide CAS No. 2034567-70-7

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

Cat. No. B2398968
CAS RN: 2034567-70-7
M. Wt: 287.38
InChI Key: DDIFNWBHCMIMTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of a similar compound, “N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)benzamide”, is C17H16F3NO2S. The exact molecular structure of “N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide” is not available in the search results.


Physical And Chemical Properties Analysis

The physical form of a similar compound, “4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid”, is solid . It is stored in a refrigerator and shipped at room temperature . The exact physical and chemical properties of “N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide” are not available in the search results.

Scientific Research Applications

Fungicidal Activity

This compound has been used in the design and synthesis of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives have shown excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) . In particular, compounds 4a (EC 50 = 4.69 mg/L) and 4f (EC 50 = 1.96 mg/L) exhibited higher fungicidal activities than both diflumetorim (EC 50 = 21.44 mg/L) and flumorph (EC 50 = 7.55 mg/L) .

Agricultural Applications

The fungicidal activity of these compounds makes them significant for agricultural applications. The field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .

Design and Synthesis of New Derivatives

The compound is used in the design and synthesis of new N-(thiophen-2-yl) nicotinamide derivatives by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .

Industrial Chemistry

Thiophene derivatives, including this compound, are utilized in industrial chemistry as corrosion inhibitors .

Material Science

Thiophene-mediated molecules, including this compound, play a prominent role in the advancement of organic semiconductors .

Electronics

This compound is used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Safety and Hazards

The safety information for “4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid” includes hazard statements H302, H315, H319, H335, and precautionary statement P261 . The exact safety and hazards of “N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide” are not available in the search results.

Mechanism of Action

Target of Action

The primary target of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide, also known as TTP488 or azeliragon, is the CB2 receptor . The CB2 receptor is a part of the endocannabinoid system in the body, which plays a crucial role in regulating pain and inflammation.

Mode of Action

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide acts as a partial agonist at the CB2 receptor . This means it binds to the receptor and activates it, but not to its full capacity. This partial activation can modulate the receptor’s response and result in therapeutic effects.

Result of Action

The activation of the CB2 receptor by N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide can lead to a reduction in pain and inflammation . This makes it a potential therapeutic agent for conditions characterized by these symptoms, such as neuropathic pain.

Action Environment

The action, efficacy, and stability of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide can be influenced by various environmental factors. These may include the physiological environment in the body, such as pH and temperature, as well as external factors like storage conditions. For instance, certain compounds need to be stored under specific conditions to maintain their stability and effectiveness .

properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-15(13-5-2-1-3-6-13)17-16(8-10-19-11-9-16)14-7-4-12-20-14/h1-7,12H,8-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIFNWBHCMIMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

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